molecular formula C17H19ClFN3O4S B2401207 1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097913-42-1

1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2401207
CAS No.: 2097913-42-1
M. Wt: 415.86
InChI Key: HZZKMVSEUWDATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H19ClFN3O4S and its molecular weight is 415.86. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. It could potentially alter the function of these targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it acts as an inhibitor for an enzyme, it could disrupt the pathway that the enzyme is involved in, leading to downstream effects . .

Pharmacokinetics

These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .

Properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O4S/c18-14-9-13(3-4-15(14)19)27(25,26)20-7-5-11(6-8-20)21-10-16(23)22(17(21)24)12-1-2-12/h3-4,9,11-12H,1-2,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZKMVSEUWDATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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